Cas no 2138214-87-4 (4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

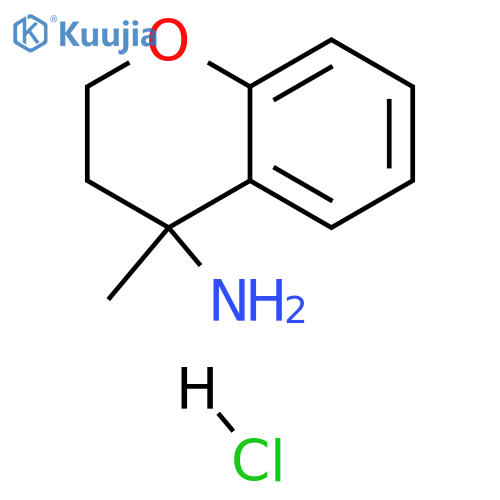

2138214-87-4 structure

商品名:4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS番号:2138214-87-4

MF:C10H14ClNO

メガワット:199.677261829376

CID:4640908

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

-

- インチ: 1S/C10H13NO.ClH/c1-10(11)6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H

- InChIKey: YRQGVAFYYNNDLQ-UHFFFAOYSA-N

- ほほえんだ: C1OC2=CC=CC=C2C(C)(N)C1.[H]Cl

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-704193-5.0g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95.0% | 5.0g |

$6266.0 | 2025-03-12 | |

| Enamine | EN300-704193-10.0g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95.0% | 10.0g |

$12230.0 | 2025-03-12 | |

| Enamine | EN300-704193-0.05g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95.0% | 0.05g |

$352.0 | 2025-03-12 | |

| Enamine | EN300-704193-0.1g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95.0% | 0.1g |

$524.0 | 2025-03-12 | |

| Enamine | EN300-704193-1.0g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95.0% | 1.0g |

$1510.0 | 2025-03-12 | |

| 1PlusChem | 1P01EIPN-100mg |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95% | 100mg |

$710.00 | 2023-12-19 | |

| 1PlusChem | 1P01EIPN-5g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95% | 5g |

$7807.00 | 2023-12-19 | |

| A2B Chem LLC | AX56251-10g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95% | 10g |

$12909.00 | 2024-04-20 | |

| 1PlusChem | 1P01EIPN-2.5g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95% | 2.5g |

$3982.00 | 2023-12-19 | |

| A2B Chem LLC | AX56251-1g |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

2138214-87-4 | 95% | 1g |

$1625.00 | 2024-04-20 |

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

2138214-87-4 (4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬